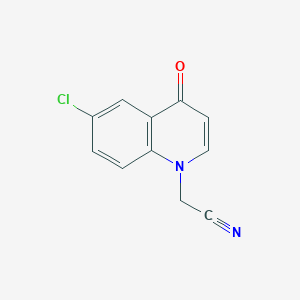
(6-chloro-4-oxoquinolin-1(4H)-yl)acetonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“(6-chloro-4-oxoquinolin-1(4H)-yl)acetonitrile” is a quinoline derivative . Quinolines are nitrogen-containing bicyclic compounds that are widely found throughout nature in various forms . They are utilized in many areas such as medicine, food, catalysts, dyes, materials, refineries, electronics, etc .
Synthesis Analysis
Quinoline derivatives are synthesized through various methods and are known for their wide range of biological activities . The synthesis of quinoline derivatives often involves chemical modification of the quinoline nucleus, which results in improved therapeutic effects .Molecular Structure Analysis
The molecular formula of “this compound” is C11H7ClN2O . Its molecular weight is 218.64 .Chemical Reactions Analysis
Quinoline derivatives are known to inhibit DNA synthesis by promoting cleavage of bacterial DNA gyrase and type IV topoisomerase, ultimately leading to rapid bacterial death .Physical And Chemical Properties Analysis
The density of “this compound” is predicted to be 1.366±0.06 g/cm3 . Its boiling point is predicted to be 407.4±45.0 °C .科学的研究の応用
Synthesis and Reactivity
The compound (6-chloro-4-oxoquinolin-1(4H)-yl)acetonitrile has been studied in various synthesis and reactivity contexts. For instance, Awad et al. (2001) explored the synthesis of related compounds through ring closure and reaction with hydrazonoyl halides (Awad et al., 2001). Similarly, Enoua et al. (2014) investigated the synthesis and fluorescent properties of derivatives with varying substituents, focusing on their emission wavelengths and quantum yields (Enoua et al., 2014).
Photoinduced Processes
Studies by Rimarčík et al. (2010, 2011) delve into the photoinduced processes of 4-oxoquinoline derivatives, which include this compound. They examined tautomeric forms of these molecules and their interaction with molecular oxygen, revealing the formation of reactive oxygen species (Rimarčík et al., 2010), (Rimarčík et al., 2011).
Antitumor Activities
Hassaneen et al. (2013) explored the antitumor activities of isoquinoline derivatives, which are structurally related to this compound. They synthesized novel compounds and evaluated their effectiveness against cancer cells (Hassaneen et al., 2013).
Spectroscopic Characterization
Barbieriková et al. (2011) conducted spectroscopic characterization of derivatives of 1,4-dihydro-4-oxoquinoline, including studies on their absorption bands and photoinduced generation of radical species (Barbieriková et al., 2011).
Novel Synthesis Methods
Lee et al. (2006) reported on novel synthesis methods for dichloroquinolines and dichloroquinazolines, providing insights into reaction mechanisms and product analysis relevant to this compound (Lee et al., 2006).
Fluorescent Properties
Enoua et al. (2014) also studied 6-methoxy-2-oxoquinoline-3,4-dicarbonitriles, focusing on their unique fluorescent properties, which could be related to the fluorescence characteristics of this compound (Enoua et al., 2014).
作用機序
将来の方向性
Quinoline derivatives have been the subject of many research reports due to their wide range of biological activities . There is a need to discover novel agents with better pharmacodynamic and pharmacokinetic properties but lesser or no side effects . Therefore, the future direction in this field may involve the synthesis and investigation of new structural prototypes with more effective antimalarial, antimicrobial, and anticancer activity .
特性
IUPAC Name |
2-(6-chloro-4-oxoquinolin-1-yl)acetonitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7ClN2O/c12-8-1-2-10-9(7-8)11(15)3-5-14(10)6-4-13/h1-3,5,7H,6H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MGVFPEIQGOLLKN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1Cl)C(=O)C=CN2CC#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.64 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

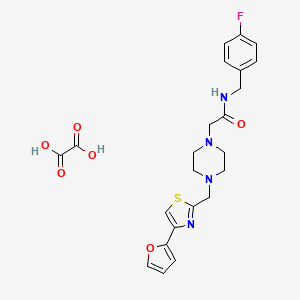
![Ethyl 2-[4-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]acetate](/img/structure/B2450024.png)
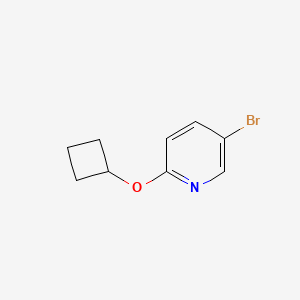
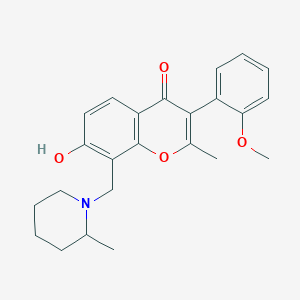
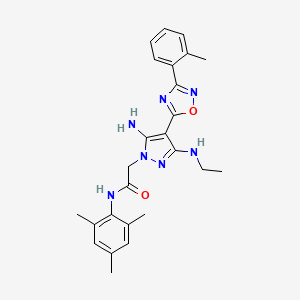
![2-Amino-2-[3-(3-propan-2-ylphenyl)-1-bicyclo[1.1.1]pentanyl]acetic acid](/img/structure/B2450033.png)
![(4-(4-(dimethylamino)phenyl)-1,1-dioxido-4H-benzo[b][1,4]thiazin-2-yl)(4-methylpiperidin-1-yl)methanone](/img/structure/B2450035.png)
![2-ethoxy-4-[1-(3-ethoxy-4-hydroxybenzyl)-1H-benzimidazol-2-yl]phenol](/img/structure/B2450036.png)
![3-((1-((2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)pyrrolidin-3-yl)oxy)-6-methoxypyridazine](/img/structure/B2450037.png)
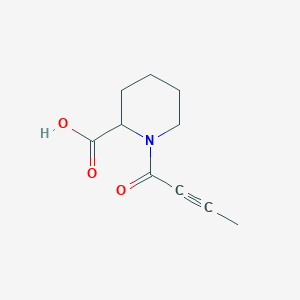
![N-(benzo[d]thiazol-2-yl)-2-((6-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide](/img/structure/B2450040.png)
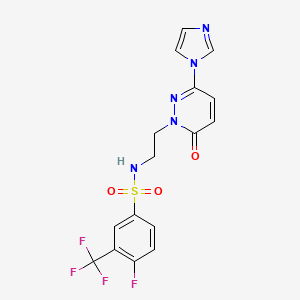
![2-[3-[(2-Oxopyrimidin-1-yl)methyl]anilino]ethanesulfonyl fluoride](/img/structure/B2450044.png)
